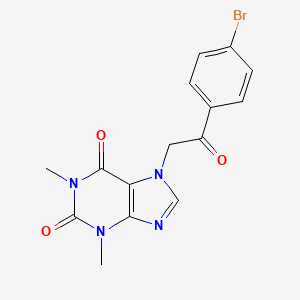![molecular formula C15H19NO3 B11986003 Methyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11986003.png)
Methyl 2-[(cyclohexylcarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(cyclohexylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.324 g/mol . It is known for its unique structure, which includes a cyclohexylcarbonyl group attached to an amino benzoate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyclohexylcarbonyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(cyclohexylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(cyclohexylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[(cyclohexylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(phenoxyacetyl)amino]benzoate
- Methyl 2-[(anilinocarbonyl)amino]benzoate
- Methyl 2-[(methyl(methylsulfonyl)amino]benzoate
Uniqueness
Methyl 2-[(cyclohexylcarbonyl)amino]benzoate is unique due to its cyclohexylcarbonyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
methyl 2-(cyclohexanecarbonylamino)benzoate |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)12-9-5-6-10-13(12)16-14(17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
JLNLMMVZLYNRSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-isopropoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985922.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B11985933.png)

![Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11985939.png)
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11985947.png)
![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)

![4-(2-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11985964.png)
![N-(4-ethylphenyl)-2-[6-[(4-ethylphenyl)carbamoylmethylsulfanyl]hexylsulfanyl]acetamide](/img/structure/B11985965.png)
![2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B11985969.png)

![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
![({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B11985995.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide](/img/structure/B11986008.png)
